2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, oxazolo, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include various chlorinated and methoxylated compounds, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide: This compound shares a similar structure but with different substituents, leading to variations in its chemical and biological properties.
(2,4-dimethoxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)(phenyl)methanone: Another structurally related compound with potential antibacterial activity.
Uniqueness
2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-8-9-18(15(2)11-14)27-13-20(26)24-17-6-3-5-16(12-17)22-25-21-19(28-22)7-4-10-23-21/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
UYYYPDNQNSIKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
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